

Spectroscopic Analysis of 3-Amino-2-hydroxybenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2-hydroxybenzonitrile

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Disclaimer: Extensive searches for experimental spectroscopic data (NMR, IR, MS) for **3-Amino-2-hydroxybenzonitrile** (CAS 67608-57-5) did not yield any publicly available datasets. To fulfill the structural and content requirements of this technical guide, the following sections present data and protocols for the closely related compound, 3-Aminobenzonitrile (CAS 2237-30-1), as an illustrative example. All data presented below pertains to 3-Aminobenzonitrile and not **3-Amino-2-hydroxybenzonitrile**.

This guide provides a comprehensive overview of the spectroscopic characterization of 3-Aminobenzonitrile, a key intermediate in pharmaceutical and chemical synthesis.^[1] The document is intended for researchers, scientists, and professionals in drug development, offering a detailed look at its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-Aminobenzonitrile.

Table 1: ¹H NMR Spectroscopic Data for 3-Aminobenzonitrile

| Chemical Shift (ppm) | Multiplicity | Assignment |
|----------------------|--------------|-------------|
| 7.198 | t (triplet) | Aromatic CH |
| 6.89 | d (triplet) | Aromatic CH |
| 6.88 | d (doublet) | Aromatic CH |
| 5.61 | s (singlet) | -NH2 |

Solvent: DMSO-d6,
Frequency: 400 MHz.[\[2\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for 3-Aminobenzonitrile

| Chemical Shift (ppm) | Assignment |
|----------------------|-------------|
| 150.0 | C-NH2 |
| 131.0 | Aromatic CH |
| 121.0 | Aromatic CH |
| 119.5 | -CN |
| 118.0 | Aromatic CH |
| 116.5 | Aromatic CH |
| 112.5 | C-CN |

Solvent: DMSO-d6.[\[3\]](#)

Table 3: IR Spectroscopic Data for 3-Aminobenzonitrile

| Wavenumber (cm-1) | Interpretation |
|-------------------|-----------------------------------|
| 3436 | N-H stretch (asymmetric) |
| 3351 | N-H stretch (symmetric) |
| 2220 | C≡N stretch |
| 1622 | N-H bend (scissoring) |
| 1585, 1485 | C=C stretch (aromatic) |
| 880, 780 | C-H bend (aromatic, out-of-plane) |

Sample Preparation: KBr disc or nujol mull.[\[4\]](#)
The nitrile functional group (C≡N) typically shows a sharp and intense peak around 2200 cm-1.[\[5\]](#)

Table 4: Mass Spectrometry Data for 3-Aminobenzonitrile

| m/z | Interpretation |
|-----|----------------------|
| 118 | [M]+ (Molecular Ion) |
| 91 | [M-HCN]+ |
| 64 | [C5H4]+ |

Ionization Method: Electron Ionization (EI).[\[6\]](#)

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

2.1 NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of 3-Aminobenzonitrile was dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6).[\[7\]](#) The solution was transferred to a 5 mm NMR tube.

- Instrumentation: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer.[2][3]
- ^1H NMR Acquisition: The spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- ^{13}C NMR Acquisition: The spectrum was acquired using a proton-decoupled pulse sequence. The chemical shifts are reported in ppm relative to the solvent peak of DMSO-d6 (39.5 ppm).

2.2 FT-IR Spectroscopy

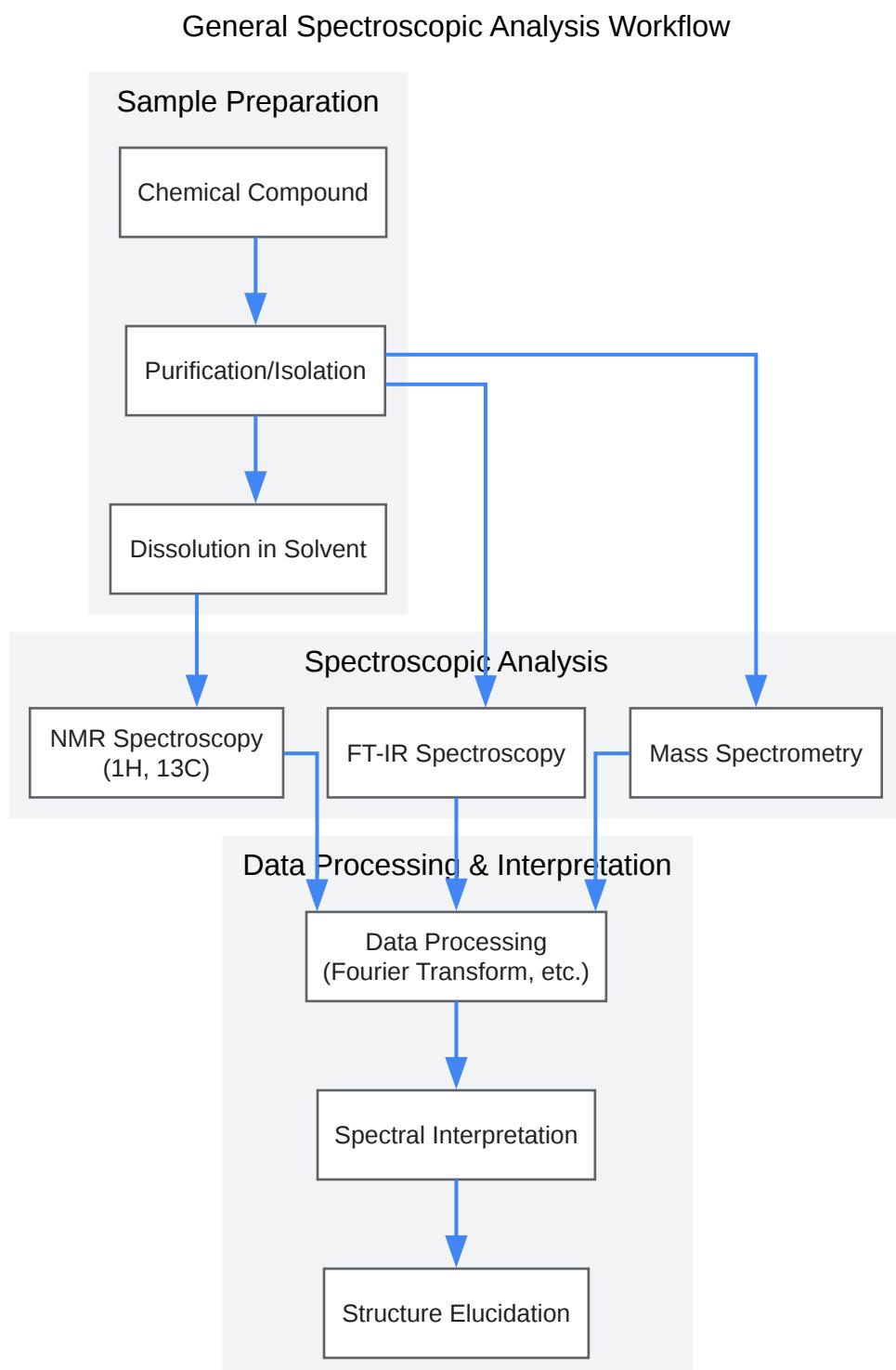
- Sample Preparation: A small amount of solid 3-Aminobenzonitrile was finely ground with potassium bromide (KBr) and pressed into a thin pellet.[8] Alternatively, a mull was prepared by grinding the sample with a few drops of Nujol and placing it between two KBr plates.[9]
- Instrumentation: The IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: A background spectrum of the KBr pellet or Nujol was first recorded and automatically subtracted from the sample spectrum. The spectrum was typically recorded in the range of 4000-400 cm-1.

2.3 Mass Spectrometry

- Sample Introduction: The sample was introduced into the mass spectrometer, often after separation by gas chromatography (GC-MS).[10]
- Ionization: Electron Ionization (EI) was used, with a standard electron energy of 70 eV.[10]
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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A flowchart of the general workflow for spectroscopic analysis.

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